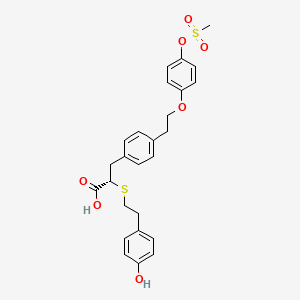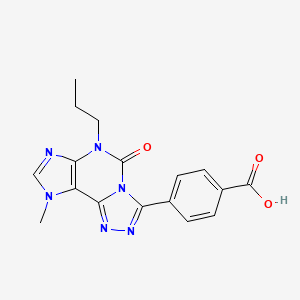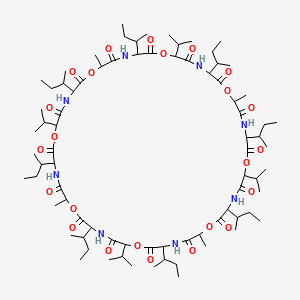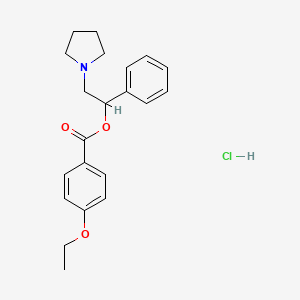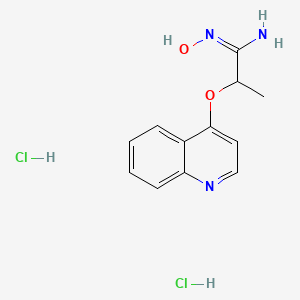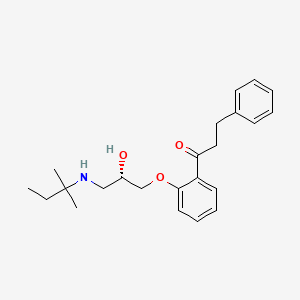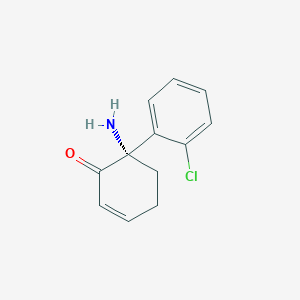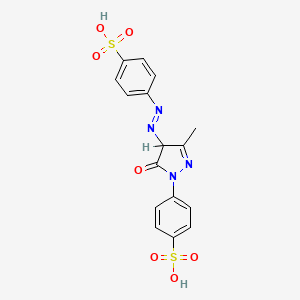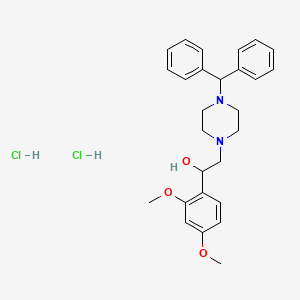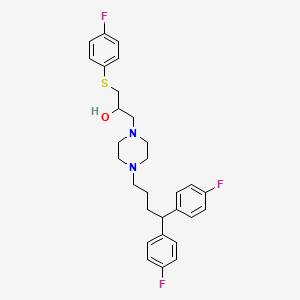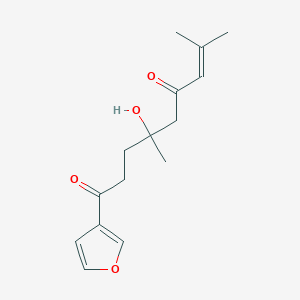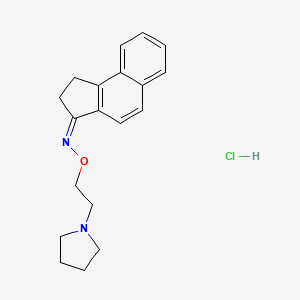
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- is a complex organic compound with a molecular formula of C19H25N3O. This compound is characterized by the presence of a benzamide core, substituted with an amino group and a diethylamino-methylbenzyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- typically involves the reaction of p-amino benzamide with o-((diethylamino)methyl)benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol, and the reaction is conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and purity of the final product. The use of automated systems and advanced analytical techniques ensures high yield and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cancer cells, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
Benzamide, p-amino-N-(o-((diethylamino)methyl)benzyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino-methylbenzyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
84227-74-7 |
|---|---|
Formule moléculaire |
C19H25N3O |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-amino-N-[[2-(diethylaminomethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H25N3O/c1-3-22(4-2)14-17-8-6-5-7-16(17)13-21-19(23)15-9-11-18(20)12-10-15/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23) |
Clé InChI |
UOVRNPNJWSAWIJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


